![molecular formula C8H15N B13547110 (S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
(S)-7-Methyl-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-methyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-methyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. The starting materials are readily available, and conventional chemical transformations are employed. Minimal chromatographic purifications are required to afford the title compound .
Industrial Production Methods
While specific industrial production methods for (7S)-7-methyl-6-azaspiro[3
Analyse Chemischer Reaktionen
Types of Reactions
(7S)-7-methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(7S)-7-methyl-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It can be used in the synthesis of materials with specific properties .
Wirkmechanismus
The mechanism by which (7S)-7-methyl-6-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7th position.
6-azaspiro[3.4]octane: Another similar compound with slight structural variations.
Uniqueness
The presence of the methyl group at the 7th position in (7S)-7-methyl-6-azaspiro[3.4]octane distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions in various applications .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(7S)-7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
LXZYDFHXZDFHAN-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@H]1CC2(CCC2)CN1 |
Kanonische SMILES |
CC1CC2(CCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


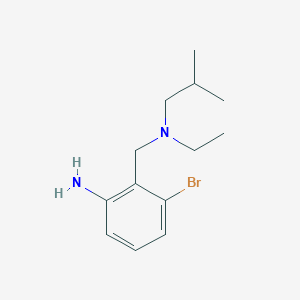
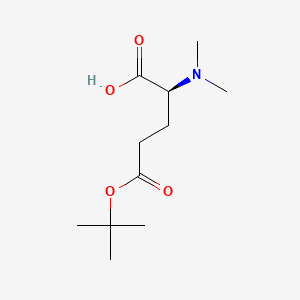
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
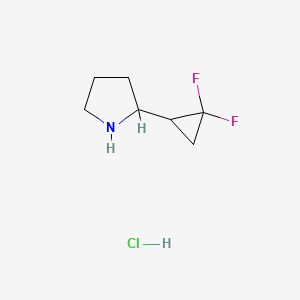
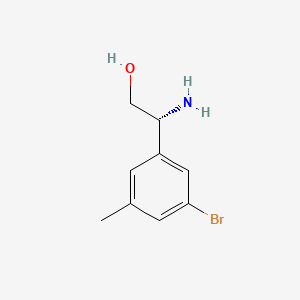
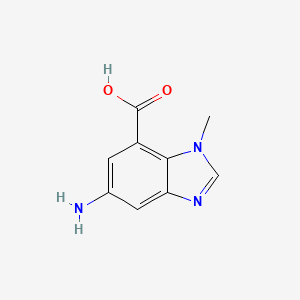
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
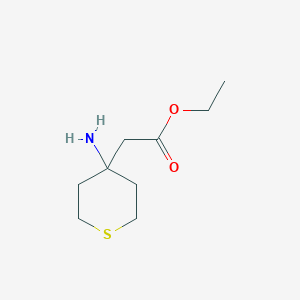

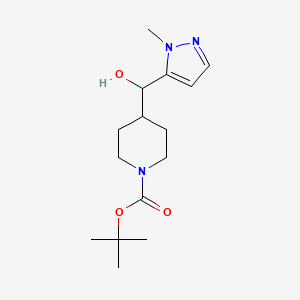
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
